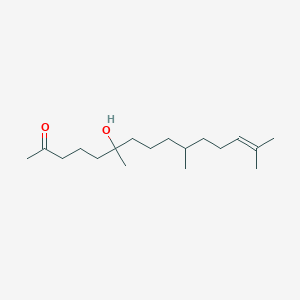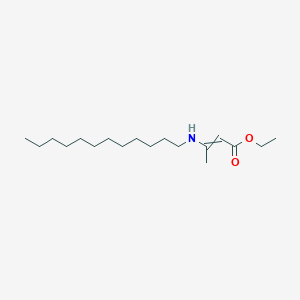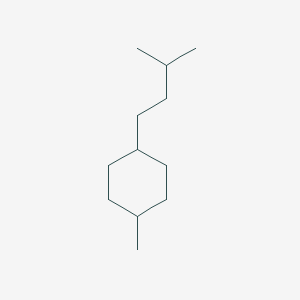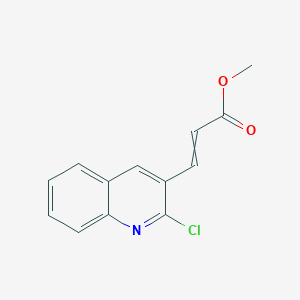![molecular formula C7H6ClI3Si B14241412 Chloro(diiodo)[4-(iodomethyl)phenyl]silane CAS No. 370070-17-0](/img/structure/B14241412.png)
Chloro(diiodo)[4-(iodomethyl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(diiodo)[4-(iodomethyl)phenyl]silane: is a chemical compound with the molecular formula C7H6ClI3Si . It consists of a silane core bonded to a phenyl ring substituted with chloro and diiodo groups, as well as an iodomethyl group. This compound is notable for its unique structure and reactivity, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloro(diiodo)[4-(iodomethyl)phenyl]silane typically involves the reaction of a phenylsilane derivative with iodine and chlorine sources under controlled conditions. One common method includes the following steps:
Starting Material: The process begins with a phenylsilane derivative, such as phenyltrichlorosilane.
Iodination: The phenylsilane is treated with iodine (I2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), to introduce iodine atoms onto the phenyl ring.
Chlorination: The iodinated intermediate is then reacted with a chlorine source, such as thionyl chloride (SOCl2), to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The key factors in industrial production include maintaining precise reaction temperatures, controlling the stoichiometry of reactants, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(diiodo)[4-(iodomethyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states.
Oxidation Reactions: Oxidative conditions can lead to the formation of siloxane or silanol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents (e.g., acetone) are commonly used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are utilized.
Major Products
The major products formed from these reactions include various silane derivatives, siloxanes, and silanols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chloro(diiodo)[4-(iodomethyl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is employed in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of chloro(diiodo)[4-(iodomethyl)phenyl]silane involves its reactivity with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chloro and iodo groups are replaced by other nucleophiles. Additionally, its ability to form siloxane bonds makes it useful in the synthesis of siloxane-based materials. The molecular pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Chloro(diiodo)[4-(iodomethyl)phenyl]silane can be compared with other similar compounds, such as:
Phenyltrichlorosilane: Lacks the iodo groups and has different reactivity.
Diiodophenylsilane: Contains only iodo groups without the chloro group.
Chlorophenylsilane: Contains only the chloro group without the iodo groups.
The uniqueness of this compound lies in its combination of chloro and multiple iodo groups, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
370070-17-0 |
|---|---|
Fórmula molecular |
C7H6ClI3Si |
Peso molecular |
534.37 g/mol |
Nombre IUPAC |
chloro-diiodo-[4-(iodomethyl)phenyl]silane |
InChI |
InChI=1S/C7H6ClI3Si/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5H2 |
Clave InChI |
MDRGLRUZMZGMPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CI)[Si](Cl)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)

![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)



![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
